Purpactin C: A Technical Guide to its Discovery, Origin, and Biological Activity
Purpactin C: A Technical Guide to its Discovery, Origin, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fungal secondary metabolite, Purpactin C. It details its discovery, microbial origin, and its role as an inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), a key enzyme in cholesterol metabolism. This document includes detailed experimental protocols, quantitative data, and visual representations of relevant biological pathways and experimental workflows.
Discovery and Origin
Purpactin C was first identified as part of a complex of new acyl-CoA:cholesterol acyltransferase (ACAT) inhibitors, collectively named purpactins.[1][2] These compounds were isolated from the fermentation broth of Penicillium purpurogenum FO-608, a fungus originally isolated from a soil sample.[1][2] The discovery was the result of a screening program aimed at identifying new microbial metabolites with inhibitory activity against ACAT.[1]
Chemical Structure
The structure of Purpactin C was determined through spectroscopic analysis.[3] It is identified as 5-1''-acetoxy-6'-formyl-4-methoxy-4'-methyl-3''-methylbutyl-spiro[benzofuran-2,1'-cyclohexa-3',5'-diene]-2',3(2H)-dione.[3]
Biological Activity: Inhibition of ACAT
Purpactin C is an inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT).[1][2] ACAT is a crucial intracellular enzyme responsible for the esterification of cholesterol, converting it into cholesteryl esters for storage in lipid droplets.[1] By inhibiting ACAT, Purpactin C can modulate cellular cholesterol homeostasis.
Quantitative Data
The inhibitory activity of the purpactin complex (A, B, and C) against ACAT was determined using an enzyme assay with rat liver microsomes. The reported 50% inhibitory concentration (IC50) for the mixture is in the range of 121-126 µM.[1][2] The specific IC50 value for Purpactin C alone is not detailed in the primary literature.
| Compound | Target | Assay System | IC50 (µM) |
| Purpactins (A, B, C mixture) | ACAT | Rat Liver Microsomes | 121-126 |
Experimental Protocols
Fermentation of Penicillium purpurogenum FO-608
A seed culture of Penicillium purpurogenum FO-608 is prepared by inoculating a suitable medium and incubating until sufficient growth is achieved. The production of purpactins is carried out in a larger fermentation vessel. While the exact medium composition for purpactin production is proprietary, a general approach for the cultivation of Penicillium purpurogenum for secondary metabolite production is as follows:
Materials:
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Penicillium purpurogenum FO-608 culture
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Seed medium (e.g., Potato Dextrose Broth)
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Production medium (a nutrient-rich medium, often containing a complex carbon and nitrogen source to induce secondary metabolism)
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Shaker incubator
Procedure:
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Inoculate the seed medium with P. purpurogenum from a stock culture.
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Incubate at 28-30°C with shaking for 2-3 days to generate a vegetative mycelium.
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Transfer the seed culture to the production medium at a suitable inoculation ratio.
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Incubate the production culture at 28-30°C with shaking for 5-7 days.
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Monitor the production of Purpactin C using analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Isolation and Purification of Purpactin C
The isolation of Purpactin C from the fermentation broth involves a multi-step purification process.[1][2]
a) Solvent Extraction:
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The culture broth is centrifuged to separate the mycelium from the supernatant.
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The supernatant is extracted with an organic solvent such as ethyl acetate.
-
The organic phase, containing the purpactins, is collected and concentrated under reduced pressure.
b) Silica Gel Column Chromatography:
-
The crude extract is subjected to silica gel column chromatography.
-
The column is eluted with a gradient of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) to separate the components based on polarity.
-
Fractions are collected and analyzed by TLC to identify those containing the purpactins.
c) High-Performance Liquid Chromatography (HPLC):
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The fractions containing the purpactin mixture are further purified by reversed-phase HPLC.
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A C18 column is typically used for the separation of such compounds.
-
A gradient elution with a mobile phase consisting of water and acetonitrile, often with a small amount of an acid like trifluoroacetic acid (TFA) to improve peak shape, is employed.
-
The elution is monitored by a UV detector, and the peak corresponding to Purpactin C is collected.
-
The purity of the isolated Purpactin C is confirmed by analytical HPLC and its structure is verified by spectroscopic methods (e.g., NMR, Mass Spectrometry).
In Vitro ACAT Inhibition Assay
The inhibitory activity of Purpactin C on ACAT is determined using an in vitro assay with rat liver microsomes as the enzyme source.
Materials:
-
Rat liver microsomes
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[1-14C]Oleoyl-CoA (radioactive substrate)
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Bovine serum albumin (BSA)
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Purpactin C (or other test compounds) dissolved in a suitable solvent (e.g., DMSO)
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Reaction buffer (e.g., phosphate buffer, pH 7.4)
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing rat liver microsomes, BSA, and the reaction buffer.
-
Add the test compound (Purpactin C) at various concentrations to the reaction mixture. A control with no inhibitor is also prepared.
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Pre-incubate the mixture at 37°C for a short period.
-
Initiate the enzymatic reaction by adding the radioactive substrate, [1-14C]Oleoyl-CoA.
-
Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding a quenching solution (e.g., a mixture of isopropanol and heptane).
-
Extract the lipids, including the formed [14C]cholesteryl oleate.
-
Separate the cholesteryl esters from the unreacted oleoyl-CoA using thin-layer chromatography (TLC).
-
Quantify the amount of radioactive cholesteryl oleate formed using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of Purpactin C and determine the IC50 value.
Visualizations
ACAT Signaling Pathway in Cholesterol Metabolism
Caption: The role of ACAT in cellular cholesterol metabolism and its inhibition by Purpactin C.
Experimental Workflow for Purpactin C Discovery
Caption: Workflow for the discovery and characterization of Purpactin C.
Putative Polyketide Biosynthesis of Purpactin Backbone
Caption: A generalized pathway for the polyketide biosynthesis of the purpactin backbone.
References
- 1. Purpactins, new inhibitors of acyl-CoA:cholesterol acyltransferase produced by Penicillium purpurogenum. I. Production, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Purpactins, new inhibitors of acyl-CoA:cholesterol acyltransferase produced by Penicillium purpurogenum. II. Structure elucidation of purpactins A, B and C - PubMed [pubmed.ncbi.nlm.nih.gov]
